

# The Benzothiazole Scaffold: A Promising Architecture for Neuroprotective Therapeutics

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** (2-Aminobenzo[*d*]thiazol-6-  
yl)methanol

**Cat. No.:** B025668

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

**Authored by: [Your Name/Gemini], Senior Application Scientist**

## Abstract

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis, represent a significant and growing global health challenge. The complex and multifactorial nature of these disorders necessitates the exploration of novel therapeutic strategies. Among the diverse chemical scaffolds under investigation, benzothiazole and its derivatives have emerged as a particularly promising class of compounds with potent neuroprotective properties. This in-depth technical guide provides a comprehensive overview of the neuroprotective potential of benzothiazole-based compounds, delving into their multifaceted mechanisms of action, structure-activity relationships, and the critical experimental methodologies for their evaluation. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapies for neurodegenerative diseases.

**The Benzothiazole Core: A Privileged Scaffold in Neuropharmacology**

The benzothiazole moiety, a bicyclic heterocyclic system comprising a benzene ring fused to a thiazole ring, is a versatile and privileged scaffold in medicinal chemistry.<sup>[1][2][3]</sup> Its unique structural and electronic properties allow for diverse chemical modifications, enabling the fine-tuning of its biological activities.<sup>[3]</sup> Several approved drugs and numerous investigational compounds across various therapeutic areas feature the benzothiazole core, highlighting its favorable pharmacological profile.<sup>[1][2]</sup> In the context of neurodegenerative diseases, the inherent ability of the benzothiazole scaffold to interact with multiple biological targets makes it an attractive starting point for the design of multi-target-directed ligands (MTDLs) capable of addressing the complex pathology of these disorders.<sup>[4][5][6]</sup>

## Multifaceted Mechanisms of Neuroprotection

Benzothiazole-based compounds exert their neuroprotective effects through a variety of mechanisms, often acting on multiple pathways simultaneously. This pleiotropic activity is a key advantage in combating the multifaceted nature of neurodegeneration.

### Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme responsible for the degradation of dopamine in the brain.<sup>[7]</sup> Its overactivity is implicated in the pathogenesis of Parkinson's disease, leading to increased oxidative stress and neuronal damage. A significant number of benzothiazole derivatives have been identified as potent and selective inhibitors of MAO-B.<sup>[7][8][9]</sup> By inhibiting MAO-B, these compounds can increase dopamine levels in the striatum, thereby alleviating motor symptoms, and reduce the production of neurotoxic byproducts.<sup>[10]</sup>

- **Causality of Experimental Choice:** The selection of MAO-B as a therapeutic target is rooted in its well-established role in dopamine metabolism and the clinical success of existing MAO-B inhibitors in Parkinson's disease therapy. The development of selective MAO-B inhibitors is crucial to avoid the "cheese effect," a hypertensive crisis associated with the inhibition of MAO-A.

[Click to download full resolution via product page](#)

## Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a common pathological feature of many neurodegenerative diseases.<sup>[11]</sup> Benzothiazole derivatives have been shown to possess significant antioxidant properties, acting through various mechanisms:

- Direct ROS Scavenging: Some benzothiazole compounds can directly neutralize free radicals, thereby preventing cellular damage.
- Modulation of Antioxidant Enzymes: Certain derivatives can enhance the activity of endogenous antioxidant enzymes, such as catalase, which plays a crucial role in detoxifying hydrogen peroxide.[11]
- Causality of Experimental Choice: The assessment of antioxidant capacity is a fundamental step in evaluating neuroprotective potential, as oxidative stress is a well-validated driver of neuronal cell death in neurodegenerative conditions.



[Click to download full resolution via product page](#)

## Modulation of Pro-Survival Signaling Pathways

Benzothiazole-based compounds can also promote neuronal survival by modulating key intracellular signaling pathways. For instance, some derivatives have been shown to activate the Akt/CREB/BDNF pathway, which is critically involved in neuronal growth, differentiation, and survival.

- Causality of Experimental Choice: Investigating the impact on specific signaling pathways provides a deeper understanding of the compound's mechanism of action beyond simple cell viability assays. The Akt/CREB/BDNF pathway is a well-established and highly relevant target for neuroprotective interventions.

## Inhibition of Amyloid-Beta (A $\beta$ ) Aggregation

The aggregation of amyloid-beta peptides into toxic oligomers and plaques is a hallmark of Alzheimer's disease.<sup>[12]</sup> Certain benzothiazole derivatives have demonstrated the ability to inhibit A $\beta$  aggregation, potentially by binding to the peptide and preventing its misfolding and self-assembly.<sup>[13][14][15]</sup>

- Causality of Experimental Choice: Targeting A $\beta$  aggregation is a central therapeutic strategy in Alzheimer's disease research. Assays that directly measure the inhibition of this process are therefore essential for evaluating compounds intended for this indication.

## Anti-Neuroinflammatory Effects

Neuroinflammation, mediated by activated microglia and astrocytes, contributes significantly to the progression of neurodegenerative diseases.<sup>[4][16]</sup> Benzothiazole-based compounds have been shown to exert anti-inflammatory effects by modulating the production of pro-inflammatory cytokines and other inflammatory mediators.

- Causality of Experimental Choice: Given the increasing recognition of the role of neuroinflammation in neurodegeneration, assessing the anti-inflammatory properties of test compounds is a critical component of a comprehensive neuroprotective evaluation.

## Preclinical Evaluation of Benzothiazole-Based Neuroprotective Agents: A Methodological Guide

The preclinical evaluation of potential neuroprotective compounds requires a multi-tiered approach, progressing from *in vitro* assays to *in vivo* models. This section provides detailed,

step-by-step methodologies for key experiments.

## In Vitro Assays

This assay quantifies the ability of a compound to inhibit the activity of the MAO-B enzyme.[\[17\]](#) [\[18\]](#)

- Principle: The assay is based on the fluorometric detection of hydrogen peroxide ( $H_2O_2$ ), a byproduct of the oxidative deamination of the MAO substrate, tyramine.[\[18\]](#)
- Self-Validation: The inclusion of a known MAO-B inhibitor (e.g., selegiline) as a positive control and a vehicle control allows for the validation of the assay's performance and the accurate determination of the test compound's inhibitory activity.

Protocol:

- Reagent Preparation:
  - Prepare a stock solution of the benzothiazole test compound in a suitable solvent (e.g., DMSO).
  - Reconstitute the MAO-B enzyme, MAO-B substrate (tyramine), and a fluorometric probe according to the manufacturer's instructions.
  - Prepare a working solution of the positive control, selegiline.
- Assay Procedure (96-well plate format):
  - Add the test compound at various concentrations, the positive control, and a vehicle control to separate wells.
  - Add the MAO-B enzyme solution to each well and incubate for a specified time at  $37^\circ C$  to allow for inhibitor binding.
  - Initiate the enzymatic reaction by adding the MAO-B substrate solution.
  - Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

- Data Analysis:
  - Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
  - Determine the IC<sub>50</sub> value (the concentration of the compound that inhibits 50% of the enzyme's activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

This assay measures the antioxidant capacity of a compound against peroxy radicals.[\[1\]](#)[\[6\]](#)[\[19\]](#)[\[20\]](#)

- Principle: The assay quantifies the ability of an antioxidant to inhibit the decay of a fluorescent probe induced by a free radical generator.[\[20\]](#)
- Self-Validation: The use of a known antioxidant standard (e.g., Trolox, a water-soluble vitamin E analog) allows for the quantification of the antioxidant capacity of the test compound in Trolox Equivalents (TE).[\[20\]](#)

Protocol:

- Reagent Preparation:
  - Prepare a stock solution of the benzothiazole test compound.
  - Prepare a working solution of the fluorescent probe (e.g., fluorescein) and the free radical generator (e.g., AAPH).
  - Prepare a series of Trolox standards for the calibration curve.
- Assay Procedure (96-well plate format):
  - Add the test compound, Trolox standards, and a blank (buffer) to separate wells.
  - Add the fluorescein working solution to all wells and incubate at 37°C.[\[1\]](#)[\[19\]](#)
  - Initiate the reaction by adding the AAPH solution.

- Immediately begin monitoring the fluorescence decay at regular intervals using a microplate reader.
- Data Analysis:
  - Calculate the area under the curve (AUC) for each sample and standard.
  - Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.
  - Plot the net AUC of the Trolox standards against their concentrations to generate a standard curve.
  - Determine the ORAC value of the test compound by comparing its net AUC to the Trolox standard curve.

This cell-based assay assesses the ability of a compound to protect neurons from a neurotoxic insult.[\[3\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

- Principle: The human neuroblastoma cell line SH-SY5Y can be differentiated into a neuronal phenotype and then exposed to a neurotoxin (e.g., MPP<sup>+</sup> or 6-OHDA) to mimic the neuronal damage seen in Parkinson's disease. The protective effect of the test compound is quantified by measuring cell viability.
- Self-Validation: The inclusion of a vehicle control (cells without toxin or compound), a toxin-only control, and a positive control (a known neuroprotective agent) ensures the validity of the results.

Protocol:

- Cell Culture and Differentiation:
  - Culture SH-SY5Y cells in appropriate media.
  - Differentiate the cells into a neuronal phenotype using agents such as retinoic acid.
- Compound Treatment and Toxin Exposure:

- Pre-treat the differentiated cells with various concentrations of the benzothiazole compound for a specified period.
- Induce neurotoxicity by adding MPP<sup>+</sup> or 6-OHDA to the culture medium.
- Assessment of Cell Viability (MTT Assay):
  - After the incubation period, add MTT solution to each well. Viable cells with active metabolism will convert MTT into a purple formazan product.
  - Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
  - Measure the absorbance at a specific wavelength using a microplate reader.
- Data Analysis:
  - Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
  - Determine the EC<sub>50</sub> value (the concentration of the compound that provides 50% protection) if applicable.



[Click to download full resolution via product page](#)

## In Vivo Models

This is a widely used and well-validated animal model for studying Parkinson's disease and evaluating potential therapeutic agents.[24][25][26]

- Principle: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is systemically administered to mice, where it is metabolized to the toxic metabolite MPP<sup>+</sup>. MPP<sup>+</sup> is selectively taken up by dopaminergic neurons in the substantia nigra, leading to their degeneration and the manifestation of Parkinsonian motor deficits.[27][26]
- Self-Validation: The inclusion of a vehicle-treated control group and a saline-treated group allows for the assessment of the baseline motor function and the effect of the vehicle, while the MPTP-only group serves as the disease model control.

**Protocol:**

- Animal Selection and Acclimatization:
  - Use a susceptible mouse strain, such as C57BL/6.
  - Acclimatize the animals to the housing conditions before the experiment.
- MPTP Administration:
  - Administer MPTP via an appropriate route (e.g., intraperitoneal injection) following a specific dosing regimen (acute, subacute, or chronic).[25][26]
- Compound Treatment:
  - Administer the benzothiazole compound before, during, or after MPTP administration, depending on the study design (preventive or therapeutic).
- Behavioral Assessments:
  - Conduct a battery of motor function tests, such as the rotarod test, pole test, and open field test, to assess motor coordination, balance, and locomotor activity.[25]
- Post-mortem Analysis:
  - At the end of the study, sacrifice the animals and harvest the brains.
  - Perform immunohistochemical analysis of tyrosine hydroxylase (a marker for dopaminergic neurons) in the substantia nigra and striatum to quantify neuronal loss.

- Measure dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).

## Structure-Activity Relationship (SAR) and Lead Optimization

Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of benzothiazole-based neuroprotective agents.[\[3\]](#)[\[22\]](#) SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity.

Key Structural Modifications and Their Potential Impact:

| Position of Substitution | Substituent                                          | Potential Effect on Activity                                     | Reference                                |
|--------------------------|------------------------------------------------------|------------------------------------------------------------------|------------------------------------------|
| C2                       | Varies widely (e.g., substituted phenyl, piperazine) | Significantly influences target binding and selectivity.         | <a href="#">[9]</a> <a href="#">[24]</a> |
| C6                       | Electron-donating or - withdrawing groups            | Can modulate physicochemical properties and target interactions. | <a href="#">[3]</a>                      |
| Amine at C2              | Varies                                               | Important for MAO-B inhibitory activity.                         | <a href="#">[7]</a>                      |

## Future Directions and Conclusion

Benzothiazole-based compounds represent a highly promising and versatile class of molecules for the development of novel neuroprotective therapies. Their ability to engage multiple targets relevant to the pathophysiology of neurodegenerative diseases offers a significant advantage over single-target agents. Future research should focus on:

- Optimization of multi-target profiles: Fine-tuning the structure of benzothiazole derivatives to achieve a balanced activity against multiple key targets.

- Enhancement of blood-brain barrier permeability: Modifying the physicochemical properties of these compounds to improve their delivery to the central nervous system. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a valuable in vitro tool for assessing this. [\[5\]](#)[\[8\]](#)[\[9\]](#)[\[11\]](#)[\[28\]](#)
- In-depth mechanistic studies: Elucidating the precise molecular mechanisms underlying the neuroprotective effects of promising lead compounds.
- Evaluation in a broader range of disease models: Testing the efficacy of lead candidates in various animal models of different neurodegenerative diseases.

In conclusion, the benzothiazole scaffold provides a robust and adaptable platform for the design and development of next-generation neuroprotective drugs. The comprehensive experimental approaches outlined in this guide will aid researchers in the systematic evaluation and optimization of these promising compounds, ultimately paving the way for novel and effective treatments for debilitating neurodegenerative disorders.

## References

- Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- Przedborski, S., et al. (2007). Protocol for the MPTP mouse model of Parkinson's disease.
- MDPI. (2020). Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. *Molecules*, 25(15), 3452.
- National Center for Biotechnology Information. (n.d.). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases.
- University of Edinburgh Research Explorer. (2018). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases.
- Royal College of Surgeons in Ireland. (2022). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases.
- National Center for Biotechnology Information. (2023). Latest assessment methods for mitochondrial homeostasis in cognitive diseases. *Frontiers in Aging Neuroscience*, 15, 1189036.
- ResearchGate. (2025). Protocol for the MPTP mouse model of Parkinson's disease.
- Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- National Center for Biotechnology Information. (2023). Synthesis of Some Benzothiazole Derivatives Based on 3-Hydroxypyridine-4-one and Benzaldehyde and Evaluation of Their  $\beta$ -Amyloid Aggregation Inhibition Using both Experimental Methods and Molecular Dynamic Simulation. *Chemistry & Biodiversity*, 20(10), e202301113.

- National Center for Biotechnology Information. (2025). Modeling neuroinflammatory interactions between microglia and astrocytes in a human iPSC-based coculture platform.
- MDPI. (n.d.). Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors.
- Fraunhofer Institute for Molecular Biology and Applied Ecology IME. (n.d.). LPS-induced neuroinflammation-in vitro and in vivo assays for development of new treatment strategies.
- National Center for Biotechnology Information. (2024). Application of parallel artificial membrane permeability assay technique and chemometric modeling for blood–brain barrier permeability prediction of protein kinase inhibitors. Future Medicinal Chemistry, 16(8), 645-661.
- F1000Research. (2025). Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights.
- Scantox. (2024). iPSC-derived Microglia to Model Neuroinflammation.
- Pion Inc. (2024). Small molecule blood brain barrier permeability prediction.
- BosterBio. (n.d.). Western Blot Protocol: Step-by-Step Guide.
- G-Biosciences. (n.d.). ORAC Assay, Cat. # BAQ073, BAQ074, BAQ075.
- Scribd. (n.d.). ORAC Assay Protocol.
- National Center for Biotechnology Information. (2021). Application of in vitro PAMPA technique and in silico computational methods for blood-brain barrier permeability prediction of n. Journal of Pharmaceutical and Biomedical Analysis, 206, 114368.
- Creative Biolabs. (n.d.). MPTP Mouse Model of Parkinson's Disease.
- RSC Publishing. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(36), 23563-23577.
- Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013).
- Azure Biosystems. (n.d.). 6 Western Blotting Steps.
- National Center for Biotechnology Information. (n.d.). Inhibition of Abeta42 aggregation using peptides selected from combinatorial libraries.
- RSC Publishing. (n.d.). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease.
- Karger Publishers. (2015). Enhancement of LPS-Induced Microglial Inflammation Response via TLR4 Under High Glucose Conditions. Cellular Physiology and Biochemistry, 35(5), 1957-1970.
- National Center for Biotechnology Information. (2000). Protocol for quantitative and qualitative analyses of the in vitro aggregation of synthetic beta-amyloid. A method applicable to the identification of substances that may have therapeutic efficacy for Alzheimer's disease. Brain Research Protocols, 6(1-2), 6-12.

- NEUROFIT. (n.d.). In vitro model of Parkinson's disease - MPP+ and 6-OHDA intoxication of mesencephalic dopaminergic neurons.
- MDPI. (2023). Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity. *Antioxidants*, 12(2), 487.
- Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay.
- Journal of Applied Pharmaceutical Science. (n.d.). Neuroprotective effects of safinamide against autophagy in 6-hydroxydopamine-induced SH-SY5Y cell model of Parkinson's disease.
- National Center for Biotechnology Information. (2023). Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities. *International Journal of Molecular Sciences*, 24(10), 8639.
- National Center for Biotechnology Information. (n.d.). MPTP-induced mouse model of Parkinson's disease: A promising direction for therapeutic strategies.
- e-Century Publishing Corporation. (n.d.). Neuroprotective effects of saikosaponin-d on MPP+-induced cytotoxicity in SH-SY5Y cells via regulation of SIRT3.
- Polyphenols Biotech. (n.d.). Antioxidant assessment - Oxygen Radical absorbance Capacity ORAC.
- Semantic Scholar. (2020). MPTP-induced mouse model of Parkinson's disease: A promising direction for therapeutic strategies.
- AVESIS. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [kamiyabiomedical.com](http://kamiyabiomedical.com) [kamiyabiomedical.com]
- 2. Western Blot Procedure | Cell Signaling Technology [[cellsignal.com](http://cellsignal.com)]
- 3. [japsonline.com](http://japsonline.com) [japsonline.com]
- 4. [azupcriversitestorage01.blob.core.windows.net](http://azupcriversitestorage01.blob.core.windows.net)  
[azupcriversitestorage01.blob.core.windows.net]

- 5. Small molecule blood brain barrier permeability prediction [pion-inc.com]
- 6. mdpi.com [mdpi.com]
- 7. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Application of parallel artificial membrane permeability assay technique and chemometric modeling for blood–brain barrier permeability prediction of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. modelorg.com [modelorg.com]
- 11. PAMPA | Evotec [evotec.com]
- 12. researchgate.net [researchgate.net]
- 13. Latest assessment methods for mitochondrial homeostasis in cognitive diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Some Benzothiazole Derivatives Based on 3-Hydroxypyridine-4-one and Benzaldehyde and Evaluation of Their  $\beta$ -Amyloid Aggregation Inhibition Using both Experimental Methods and Molecular Dynamic Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Assessing neuroinflammation in vitro in a... | F1000Research [f1000research.com]
- 17. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. scribd.com [scribd.com]
- 20. polyphenols-biotech.fr [polyphenols-biotech.fr]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 23. e-century.us [e-century.us]
- 24. researchgate.net [researchgate.net]
- 25. MPTP Mouse Model of Parkinson's Disease - Creative Biolabs [creative-biolabs.com]

- 26. [pdfs.semanticscholar.org](https://pdfs.semanticscholar.org) [pdfs.semanticscholar.org]
- 27. MPTP-induced mouse model of Parkinson's disease: A promising direction for therapeutic strategies - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://www.ncbi.nlm.nih.gov)
- 28. Secure Verification [\[farfar.pharmacy.bg.ac.rs\]](https://farfar.pharmacy.bg.ac.rs)
- To cite this document: BenchChem. [The Benzothiazole Scaffold: A Promising Architecture for Neuroprotective Therapeutics]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b025668#neuroprotective-properties-of-benzothiazole-based-compounds\]](https://www.benchchem.com/product/b025668#neuroprotective-properties-of-benzothiazole-based-compounds)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)